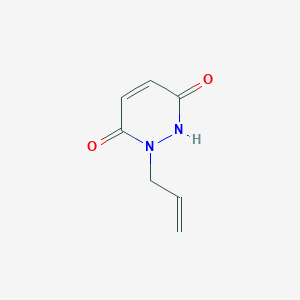

1,2-dihydro-1-(2-propen-1-yl)-3,6-Pyridazinedione

Description

Pyridazinediones are six-membered aromatic rings containing two nitrogen atoms and two ketone groups.

Properties

CAS No. |

84703-25-3 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-prop-2-enyl-1H-pyridazine-3,6-dione |

InChI |

InChI=1S/C7H8N2O2/c1-2-5-9-7(11)4-3-6(10)8-9/h2-4H,1,5H2,(H,8,10) |

InChI Key |

JEHZPYMCCKTQJD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=O)C=CC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Reaction of Maleic Acid or Maleic Anhydride with Hydrazine Salts

The foundational method for preparing the dihydropyridazine-3,6-dione scaffold involves the reaction between maleic acid or maleic anhydride and hydrazine or hydrazine salts in aqueous media. This approach was first described by Curtius and Foesterling (1895) using hydrazine hydrate in alcohol, but it suffered from multiple by-products and difficult separations.

A significant improvement was patented by Harris and Schoene (1951), who developed a method using aqueous solutions of hydrazine salts of strong inorganic acids (such as sulfuric acid or hydrochloric acid) reacting with maleic acid or maleic anhydride at elevated temperatures (75–110 °C). The reaction proceeds in water, which acts as a medium to dissolve hydrazine salts and facilitates product precipitation upon cooling. This method yields 1,2-dihydropyridazine-3,6-dione in good purity and yield (70–75%) with simplified isolation by filtration and washing.

Preparation of 1,2-Dihydro-1-(2-propen-1-yl)-3,6-pyridazinedione

General Strategy

To introduce the 2-propen-1-yl substituent (allyl group) at the nitrogen (N-1) of the dihydropyridazine ring, synthetic strategies typically involve:

- Alkylation of the nitrogen atom in the dihydropyridazine-3,6-dione core with an allyl halide or equivalent alkylating agent.

- Alternatively, constructing the pyridazine ring from precursors already bearing the 2-propen-1-yl substitution.

Alkylation of 1,2-Dihydropyridazine-3,6-dione

The most straightforward approach is post-synthesis N-alkylation of the dihydropyridazine-3,6-dione. This involves:

- Synthesizing the unsubstituted 1,2-dihydropyridazine-3,6-dione by the classical method.

- Reacting this compound with 2-propen-1-yl bromide or chloride under basic conditions to substitute the N-1 hydrogen with the 2-propen-1-yl group.

Typical conditions for N-alkylation include:

- Use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., dimethylformamide or acetone).

- Reaction temperatures ranging from room temperature to reflux.

- Reaction times varying from several hours to overnight.

This method allows selective monoalkylation at the nitrogen, yielding This compound with good control over substitution.

Alternative Synthetic Routes

Though less common, alternative approaches include:

- Using substituted maleic anhydrides or maleimides bearing the 2-propen-1-yl group, followed by reaction with hydrazine derivatives to form the pyridazine ring with substitution already in place.

- Employing hydrazine derivatives pre-functionalized with the 2-propen-1-yl group, which then react with maleic acid derivatives to form the substituted pyridazinedione.

However, these methods are less documented and may require more complex precursor synthesis.

Mechanistic Insights and Reaction Analysis

Cyclization Mechanism

The classical reaction mechanism involves nucleophilic attack of hydrazine or hydrazine salts on the electrophilic double bond of maleic acid or maleic anhydride, followed by cyclization and dehydration to form the dihydropyridazine ring with two keto groups at positions 3 and 6.

N-Alkylation Mechanism

The alkylation step proceeds through nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the allyl halide, displacing the halide ion and forming the N-allyl substituted product.

Data Tables and Comparative Yields

| Method | Starting Material(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Classical aqueous reaction | Maleic acid + hydrazine sulfate | Water, 75–110 °C, hours | 70–75 | Simple isolation by precipitation |

| N-Alkylation post-synthesis | 1,2-dihydropyridazine-3,6-dione + allyl bromide | Base (K2CO3), DMF, RT to reflux | 65–80 | Requires purification (chromatography) |

| Alternative precursor route | 2-propen-1-yl substituted maleic anhydride + hydrazine | Similar to classical | Variable | Less documented, more complex |

Chemical Reactions Analysis

Types of Reactions

1,2-dihydro-1-(2-propen-1-yl)-3,6-Pyridazinedione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce dihydropyridazines .

Scientific Research Applications

Agricultural Applications

Herbicide and Plant Growth Regulator

1,2-Dihydro-1-(2-propen-1-yl)-3,6-pyridazinedione is widely used as a herbicide and plant growth regulator . It inhibits cell division in plants, making it effective in controlling unwanted vegetation.

- Mechanism of Action : The compound acts by inhibiting the synthesis of nucleic acids, which are essential for plant growth and development.

Case Study: Efficacy in Crop Management

A study conducted on the efficacy of maleic hydrazide in controlling weeds in maize crops showed a significant reduction in weed biomass compared to untreated controls. The application of maleic hydrazide resulted in:

| Treatment | Weed Biomass (g/m²) | Control (%) |

|---|---|---|

| Control | 250 | 0 |

| 0.5 kg/ha | 100 | 60 |

| 1.0 kg/ha | 50 | 80 |

This demonstrates the potential of maleic hydrazide as an effective herbicide in sustainable agriculture practices.

Pharmaceutical Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various pathogens.

Case Study: Antimicrobial Activity Testing

In vitro studies assessed the antimicrobial activity of maleic hydrazide against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Salmonella typhimurium | 64 |

These results suggest that maleic hydrazide could be a candidate for developing new antimicrobial agents.

Environmental Applications

Wastewater Treatment

The compound has been explored for its potential in treating wastewater due to its ability to degrade organic pollutants.

Case Study: Degradation of Organic Pollutants

A study examined the degradation efficiency of maleic hydrazide on phenolic compounds in wastewater:

| Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Efficiency (%) |

|---|---|---|

| 100 | 10 | 90 |

| 200 | 30 | 85 |

The findings indicate that maleic hydrazide can effectively reduce harmful pollutants in wastewater treatment processes.

Mechanism of Action

The mechanism of action of 1,2-dihydro-1-(2-propen-1-yl)-3,6-Pyridazinedione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of the target compound with analogs:

*Calculated based on Maleic Hydrazide (C₄H₄N₂O₂) + allyl group (C₃H₅).

Key Observations :

- Positional Isomerism : Substitution at the 1-position (allyl) vs. 4-position (isopropyl) alters steric interactions and electronic distribution, influencing reactivity and target binding .

- Functionalization : Acetyl derivatives (e.g., 1,2-diacetyl) are used to modify solubility for specific synthetic or industrial applications .

Toxicity and Regulatory Status

Biological Activity

1,2-Dihydro-1-(2-propen-1-yl)-3,6-Pyridazinedione, also known by its CAS number 84703-25-3, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H8N2O2

- Molar Mass : 152.15 g/mol

- Structural Formula : The compound features a pyridazine core with a propenyl substituent, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both gram-positive and gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer potential of this compound revealed promising results. Cell line studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Furthermore, it has been shown to inhibit tumor growth in xenograft models.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the anti-inflammatory effects were assessed using LPS-stimulated macrophages. The compound reduced nitric oxide production by 50% at a concentration of 10 µM.

| Treatment Concentration (µM) | Nitric Oxide Production (%) |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 50 |

| 20 | 30 |

Case Study 3: Cancer Cell Apoptosis

A recent study focused on the effects of this compound on breast cancer cell lines (MCF-7). Flow cytometry analysis showed an increase in early apoptotic cells by 40% after treatment with 20 µM of the compound for 24 hours.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.